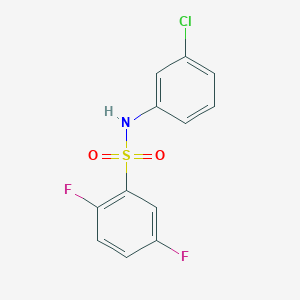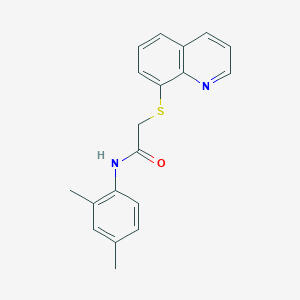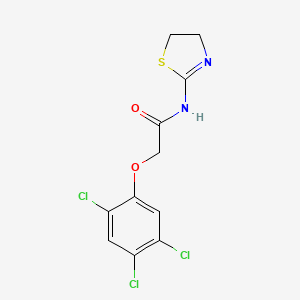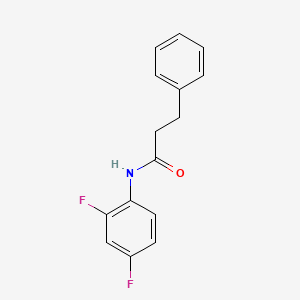![molecular formula C17H19N5O2S B5767398 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential therapeutic agent for the treatment of B cell malignancies.
作用機序
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream BCR signaling pathways. This results in decreased survival and proliferation of B cells, leading to the induction of apoptosis.
Biochemical and physiological effects:
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been shown to induce apoptosis in B cell lines and primary CLL cells, and to inhibit tumor growth in mouse models of B cell malignancies. In addition, 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
実験室実験の利点と制限
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several advantages as a therapeutic agent, including its potent inhibition of BTK activity, its ability to induce apoptosis in B cells, and its potential to enhance the activity of other anti-cancer agents. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration schedules.
将来の方向性
There are several potential future directions for research on 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide and its use as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in patients with CLL, MCL, and DLBCL.
2. Studies to investigate the potential use of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in combination with other anti-cancer agents, such as venetoclax and rituximab.
3. Further optimization of dosing and administration schedules to maximize the therapeutic benefits of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide while minimizing toxicity.
4. Studies to investigate the potential use of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in other B cell-related diseases, such as autoimmune disorders and transplant rejection.
合成法
The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves the reaction of 4-tert-butyl-N-(3-aminophenyl)benzenesulfonamide with sodium azide to form the tetrazole ring, followed by the introduction of a 3-(1H-tetrazol-1-yl)phenyl group at the para position of the benzene ring using Suzuki coupling. The final product is obtained through crystallization and purification.
科学的研究の応用
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has demonstrated potent inhibition of BTK activity, leading to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis.
特性
IUPAC Name |
4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,3)13-7-9-16(10-8-13)25(23,24)19-14-5-4-6-15(11-14)22-12-18-20-21-22/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGKDLIJUFCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)



